MW & H-Bond Donor vs. 4-Carboxylic Acid Analog
Compared to its direct oxidized analog 5-methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1250809-02-9), the target alcohol exhibits a lower molecular weight (155.20 vs. 169.18 g/mol) and contributes one hydrogen bond donor (the –OH group), whereas the carboxylic acid presents a different H-bond donor/acceptor profile that alters solubility and permeability .
–CH₂OH → –COOH
| Evidence Dimension | Molecular Weight (g/mol) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | MW = 155.20 g/mol; HBD = 1 (primary alcohol) |
| Comparator Or Baseline | 5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: MW = 169.18 g/mol; HBD = 1 (carboxylic acid O–H), but distinct acidity and HBA pattern |
| Quantified Difference | ΔMW = 13.98 g/mol; functional group difference: –CH₂OH vs. –COOH |
| Conditions | Vendor-reported molecular weights; functional group analysis based on chemical structure |
Why This Matters
In medicinal chemistry, a 14 Da molecular weight increase and replacement of a neutral alcohol with an ionizable carboxylic acid can drastically alter a compound's drug-like properties, including oral bioavailability and blood-brain barrier penetration, making the alcohol the preferred scaffold for CNS or neutral-ligand programs.
